Cas no 1507082-29-2 (2-Bromo-1,3-difluoro-4-methoxybenzene)
2-Bromo-1,3-difluoro-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-BROMO-1,3-DIFLUORO-4-METHOXYBENZENE
- BS-31026
- MFCD26687707
- 1507082-29-2
- 3-Bromo-2,4-difluoroanisole
- E85122
- 2-Bromo-1,3-difluoro-4-methoxybenzene
-
- Inchi: 1S/C7H5BrF2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3
- InChI Key: QNFOZBRZMUNYGW-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1F)OC)F
Computed Properties
- Exact Mass: 221.94918g/mol
- Monoisotopic Mass: 221.94918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 9.2
2-Bromo-1,3-difluoro-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI36779-100mg |
2-Bromo-1,3-difluoro-4-methoxybenzene |
1507082-29-2 | 98% | 100mg |
$29.00 | 2024-04-20 | |
| A2B Chem LLC | AI36779-250mg |
2-Bromo-1,3-difluoro-4-methoxybenzene |
1507082-29-2 | 98% | 250mg |
$65.00 | 2024-04-20 | |
| A2B Chem LLC | AI36779-1g |
2-Bromo-1,3-difluoro-4-methoxybenzene |
1507082-29-2 | 98% | 1g |
$193.00 | 2024-04-20 | |
| A2B Chem LLC | AI36779-5g |
2-Bromo-1,3-difluoro-4-methoxybenzene |
1507082-29-2 | 96% | 5g |
$931.00 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK943-100mg |
2-bromo-1,3-difluoro-4-methoxybenzene |
1507082-29-2 | 95% | 100mg |
¥225.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK943-250mg |
2-bromo-1,3-difluoro-4-methoxybenzene |
1507082-29-2 | 95% | 250mg |
¥528.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK943-1g |
2-bromo-1,3-difluoro-4-methoxybenzene |
1507082-29-2 | 95% | 1g |
¥1584.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK943-5g |
2-bromo-1,3-difluoro-4-methoxybenzene |
1507082-29-2 | 95% | 5g |
¥6336.0 | 2024-04-24 | |
| abcr | AB592935-250mg |
2-Bromo-1,3-difluoro-4-methoxybenzene; . |
1507082-29-2 | 250mg |
€190.70 | 2024-07-20 | ||
| abcr | AB592935-1g |
2-Bromo-1,3-difluoro-4-methoxybenzene; . |
1507082-29-2 | 1g |
€445.40 | 2024-07-20 |
2-Bromo-1,3-difluoro-4-methoxybenzene Suppliers
2-Bromo-1,3-difluoro-4-methoxybenzene Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-Bromo-1,3-difluoro-4-methoxybenzene
Recent Advances in the Application of 2-Bromo-1,3-difluoro-4-methoxybenzene (CAS: 1507082-29-2) in Chemical Biology and Pharmaceutical Research
The compound 2-Bromo-1,3-difluoro-4-methoxybenzene (CAS: 1507082-29-2) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules and pharmaceutical agents. Its unique structural features, including the bromo and difluoro substituents, make it a versatile building block for the development of targeted therapeutics. Recent studies have highlighted its potential in the design of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Bromo-1,3-difluoro-4-methoxybenzene as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the bromo substituent for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The resulting inhibitors showed promising activity against resistant forms of B-cell malignancies.
In antimicrobial research, a team from the University of Cambridge reported the incorporation of 1507082-29-2 into novel fluoroquinolone derivatives. The difluoro motif was found to significantly enhance membrane permeability, while the methoxy group contributed to improved target binding affinity. These modifications led to compounds with potent activity against multidrug-resistant Gram-positive pathogens, as detailed in their 2024 Antimicrobial Agents and Chemotherapy publication.
The radiopharmaceutical field has also benefited from applications of this compound. A recent patent (WO2023124567) describes its use in the synthesis of fluorine-18 labeled PET tracers. The presence of two fluorine atoms allows for strategic isotopic exchange, creating imaging agents with exceptional specificity for neurological targets. Clinical trials using these tracers are expected to begin in late 2024.
From a chemical biology perspective, researchers at Scripps Research Institute have employed 2-Bromo-1,3-difluoro-4-methoxybenzene as a versatile probe for studying protein-ligand interactions. The bromo group serves as an effective handle for bioconjugation, while the fluorine atoms enable 19F NMR studies. This dual functionality has provided new insights into allosteric modulation of G-protein coupled receptors, as reported in Nature Chemical Biology earlier this year.
Looking forward, the unique properties of 1507082-29-2 continue to inspire innovative applications. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) and as a building block for covalent inhibitors. The compound's commercial availability and well-established synthetic routes position it as an important tool for drug discovery programs targeting challenging disease areas.
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